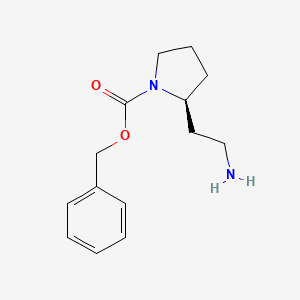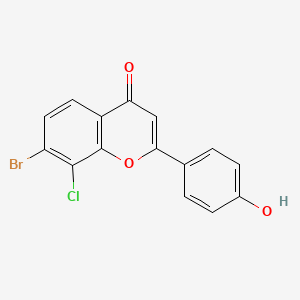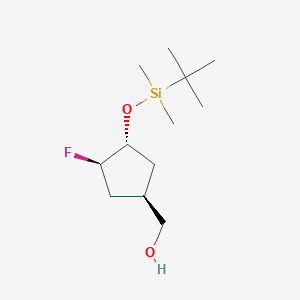
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol is a complex organic compound featuring a cyclopentyl ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a cyclopentane derivative, which undergoes selective fluorination and subsequent protection of the hydroxyl group with a TBDMS group. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and silylating agents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, KCN
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohol derivatives
Substitution: Azides, nitriles
Wissenschaftliche Forschungsanwendungen
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including high-performance polymers and advanced materials
Wirkmechanismus
The mechanism of action of Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol involves its interaction with specific molecular targets and pathways. The TBDMS group provides steric protection, enhancing the compound’s stability and reactivity. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and binding affinity to target proteins .
Vergleich Mit ähnlichen Verbindungen
Rel-((1R,3R,4R)-3-((tert-butyldimethylsilyl)oxy)-4-fluorocyclopentyl)methanol can be compared with similar compounds such as:
tert-Butyldimethylsilyl-protected alcohols: These compounds share the TBDMS group, providing similar steric protection and stability.
Fluorinated cyclopentyl derivatives: These compounds feature fluorine atoms on the cyclopentyl ring, influencing their reactivity and biological activity.
Cyclopentyl methanol derivatives: These compounds have similar core structures but may lack the TBDMS or fluorine substituents, resulting in different chemical and biological properties.
Eigenschaften
Molekularformel |
C12H25FO2Si |
|---|---|
Molekulargewicht |
248.41 g/mol |
IUPAC-Name |
[(1R,3R,4R)-3-[tert-butyl(dimethyl)silyl]oxy-4-fluorocyclopentyl]methanol |
InChI |
InChI=1S/C12H25FO2Si/c1-12(2,3)16(4,5)15-11-7-9(8-14)6-10(11)13/h9-11,14H,6-8H2,1-5H3/t9-,10+,11+/m0/s1 |
InChI-Schlüssel |
WIXAFXADZBGCAF-HBNTYKKESA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](C[C@H]1F)CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC1F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



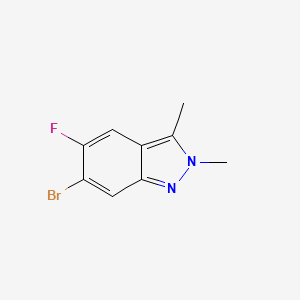
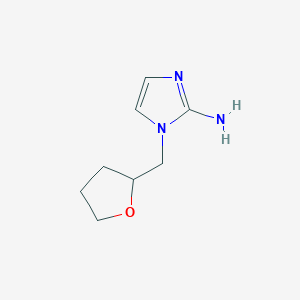

![7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13324392.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
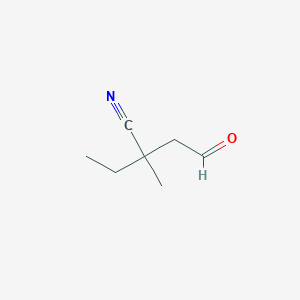
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
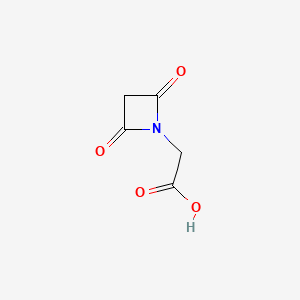
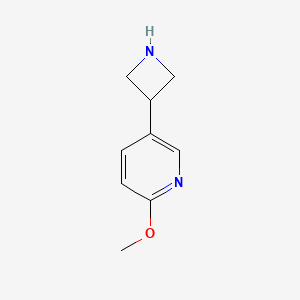
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
